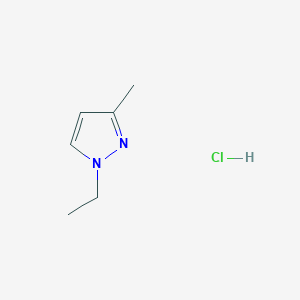1-ethyl-3-methyl-1H-pyrazole hydrochloride
CAS No.: 57241-76-6
Cat. No.: VC3033663
Molecular Formula: C6H11ClN2
Molecular Weight: 146.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57241-76-6 |
|---|---|
| Molecular Formula | C6H11ClN2 |
| Molecular Weight | 146.62 g/mol |
| IUPAC Name | 1-ethyl-3-methylpyrazole;hydrochloride |
| Standard InChI | InChI=1S/C6H10N2.ClH/c1-3-8-5-4-6(2)7-8;/h4-5H,3H2,1-2H3;1H |
| Standard InChI Key | ZPBZWSDWBGOYGU-UHFFFAOYSA-N |
| SMILES | CCN1C=CC(=N1)C.Cl |
| Canonical SMILES | CCN1C=CC(=N1)C.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
The general structure of pyrazoles consists of a planar, aromatic five-membered ring with two adjacent nitrogen atoms. For this specific compound, the ethyl group at position 1 and methyl group at position 3 provide distinct chemical characteristics that differentiate it from other pyrazole derivatives. The presence of the hydrochloride moiety significantly impacts its physical properties, particularly its solubility in polar solvents.
Physical Properties
While specific experimental data for 1-ethyl-3-methyl-1H-pyrazole hydrochloride is limited in the available research, general properties can be inferred from similar pyrazole compounds. Pyrazole hydrochloride salts typically exhibit enhanced water solubility compared to their free base counterparts, making them valuable in various applications requiring aqueous solutions.
Based on structural similarities with compounds mentioned in the research literature, 1-ethyl-3-methyl-1H-pyrazole hydrochloride likely presents as a crystalline solid at room temperature. The compound's molecular properties would be influenced by both the organic heterocyclic component and the ionic character imparted by the hydrochloride salt formation.
Chemical Properties
The chemical reactivity of 1-ethyl-3-methyl-1H-pyrazole hydrochloride is primarily determined by its pyrazole core structure. Pyrazoles generally display both aromatic and basic characteristics. The presence of the two nitrogen atoms in the ring structure contributes to the compound's ability to act as a weak base and potential hydrogen bond acceptor.
Pyrazole derivatives have demonstrated significant potential as corrosion inhibitors, with some compounds achieving up to 96% inhibition efficiency on metals such as C38 steel in hydrochloric acid solutions. This activity is attributed to their ability to adsorb onto metal surfaces, forming protective layers that prevent corrosive agents from attacking the metal substrate.
The adsorption mechanism of pyrazole compounds on metal surfaces typically follows the Langmuir adsorption isotherm model. This suggests that 1-ethyl-3-methyl-1H-pyrazole hydrochloride may function similarly, with its nitrogen atoms potentially serving as anchoring points for interaction with metal surfaces.
Synthesis Methods
Laboratory Synthesis Routes
The synthesis of pyrazole derivatives, including those structurally similar to 1-ethyl-3-methyl-1H-pyrazole hydrochloride, typically involves multi-step organic reactions. Based on synthetic approaches for related compounds, several possible routes can be inferred.
One common approach for synthesizing substituted pyrazoles involves the reaction of hydrazines with β-dicarbonyl compounds. In the case of 1-ethyl-3-methyl-1H-pyrazole, ethylhydrazine could potentially react with a suitable dicarbonyl compound, followed by acidification to form the hydrochloride salt.
Research on related pyrazole derivatives provides insight into possible synthetic routes. For example, the synthesis of 1,3-dimethyl-1H-pyrazole, a structural analog, has been documented in the literature:
Similar approaches with ethylhydrazine instead of methylhydrazine could potentially yield 1-ethyl-3-methyl-1H-pyrazole, which could then be converted to its hydrochloride salt.
Functionalization and Modifications
Research on pyrazole chemistry indicates various methods for functionalizing these heterocycles. For instance, direct halogenation of pyrazoles has been documented, as shown in the iodination of 1,3-dimethyl-1H-pyrazole:
Additionally, metallation strategies for pyrazoles have been reported, demonstrating the synthetic versatility of these heterocycles:
These synthetic approaches provide valuable insights into potential methods for synthesizing and modifying 1-ethyl-3-methyl-1H-pyrazole hydrochloride and related compounds.
Applications and Research Findings
Corrosion Inhibition Properties
One of the most significant potential applications of pyrazole derivatives like 1-ethyl-3-methyl-1H-pyrazole hydrochloride is in corrosion inhibition. Research on structurally similar compounds has demonstrated their effectiveness in protecting metal surfaces from corrosive environments.
Studies indicate that pyrazole derivatives can effectively inhibit corrosion on metals, particularly C38 steel in hydrochloric acid solutions, with some compounds achieving inhibition efficiencies of up to 96%. This high efficiency suggests potential applications in industrial settings where metal protection is crucial.
The mechanism of corrosion inhibition by pyrazole compounds typically involves adsorption onto metal surfaces. Research indicates that these interactions follow the Langmuir adsorption isotherm model, suggesting a monolayer coverage of the inhibitor molecules on the metal surface. The nitrogen atoms in the pyrazole ring likely play a crucial role in this adsorption process, acting as electron donors that interact with the metal substrate.
Structural Analogs and Related Compounds
Similar Pyrazole Derivatives
Several compounds share structural similarities with 1-ethyl-3-methyl-1H-pyrazole hydrochloride, each with its unique properties and potential applications. The following table presents some of these related compounds:
The structural variations among these compounds highlight the versatility of the pyrazole scaffold and its amenability to various substitution patterns. These differences in structure often translate to distinct chemical and biological properties.
Structural Identification
Spectroscopic techniques play a crucial role in identifying and characterizing pyrazole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for elucidating the structure of these compounds.
The NMR spectra of pyrazole derivatives typically show characteristic signals for the ring protons and the attached substituents. For example, the 1H NMR spectrum of 1,3-dimethyl-1H-pyrazole in CDCl3 shows signals at δ 7.32 ppm (s, 1H), 3.85 ppm (s, 3H), and 2.24 ppm (s, 3H) . Similar patterns would be expected for 1-ethyl-3-methyl-1H-pyrazole hydrochloride, with appropriate shifts to account for the ethyl group and the effects of protonation.
Infrared (IR) spectroscopy provides additional structural information, particularly regarding functional groups. Pyrazoles typically show characteristic absorption bands for C=N and N-H stretching, which could be used to identify 1-ethyl-3-methyl-1H-pyrazole hydrochloride and distinguish it from structural analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume